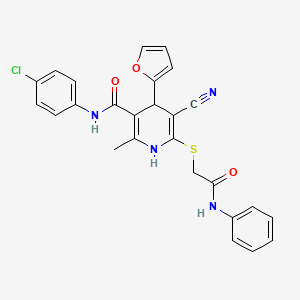
N-(1-Naphthyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-Naphthyl)ethylenediamine” is an organic compound that is commercially available as part of Griess reagents. These reagents find application in quantitative inorganic analysis of nitrates, nitrite, and sulfonamide in blood, using the Griess test .
Synthesis Analysis
This compound can be prepared by the reaction of 1-naphthylamine with 2-chloroethanamine . It is commercially available as the dihydrochloride salt .Chemical Reactions Analysis
“N-(1-Naphthyl)ethylenediamine” undergoes most reactions typical to naphthylamine and primary amines such as diazotation . It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis
“N-(1-Naphthyl)ethylenediamine” is a grey-white crystalline solid that is odorless . It has a molar mass of 186.25 g/mol and a density of 380 kg/m3 . It is soluble in water .科学的研究の応用
Alkylation and Deprotection of Amines
N-(1-Naphthyl)-4-nitrobenzenesulfonamide is utilized for its versatility in the preparation and deprotection of secondary amines. The compound, easily derived from primary amines, undergoes alkylation to yield N-alkylated sulfonamides with high yields. Moreover, these sulfonamides can be readily deprotected via Meisenheimer complexes with thiolates, yielding secondary amines in high yields, showcasing its significant role in amine synthesis and modification (Fukuyama et al., 1995).
Preparation of Azobenzenesulfonamide Derivatives
The compound serves as a precursor in the synthesis of azobenzenesulfonamide derivatives, important in various chemical applications. For instance, the chlorosulfonation of specific nitroanisoles followed by subsequent reactions can lead to azobenzenesulfonamide derivatives, demonstrating the compound's utility in complex synthetic pathways (Katritzky et al., 1993).
Applications in Biomedical Research
Bacterial Biofilm Inhibition
N-(1-Naphthyl)-4-nitrobenzenesulfonamide derivatives have shown promising activity against bacterial biofilms. Certain synthesized derivatives displayed effective inhibitory action against biofilms formed by Escherichia coli and Bacillus subtilis. Additionally, these compounds exhibited mild cytotoxicity, indicating potential for safe therapeutic applications (Abbasi et al., 2020).
Antibacterial Agents
Derivatives of N-(1-Naphthyl)-4-nitrobenzenesulfonamide, specifically those alkylated with various halides, have demonstrated potent antibacterial properties. These compounds were effectively used against a range of bacterial strains, indicating their potential as antibacterial agents (Abbasi et al., 2015).
Applications in Analytical Chemistry
Fluorescent Receptors for Nitroaromatics
N-(1-Naphthyl)-4-nitrobenzenesulfonamide derivatives have been utilized as fluorescent receptors, particularly for detecting nitroaromatics like picric acid. These receptors operate via electron and/or energy transfer mechanisms, providing a sensitive, low-cost, and environmentally friendly detection methodology (Chahal & Sankar, 2015).
作用機序
Safety and Hazards
将来の方向性
“N-(1-Naphthyl)ethylenediamine” is widely used in colorimetric quantitative analysis of nitrate and nitrite in water samples . It could be adopted for automated flow-injection analysis of nitrite . In addition, the coupling agent used is safe; a promising substitute for the so-long used Bratton-Marshal reagent which was reported to be carcinogenic .
特性
IUPAC Name |
N-naphthalen-1-yl-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-18(20)13-8-10-14(11-9-13)23(21,22)17-16-7-3-5-12-4-1-2-6-15(12)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIMVCBRAJXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Naphthyl)-4-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2469198.png)
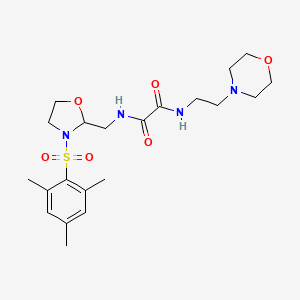
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2469200.png)

![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

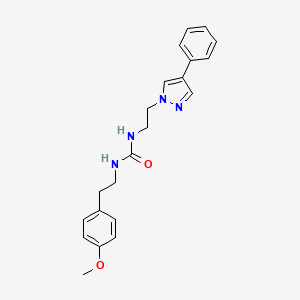
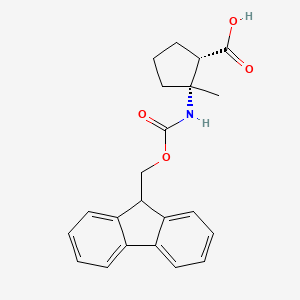
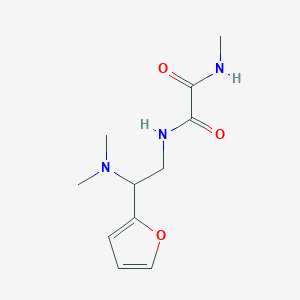
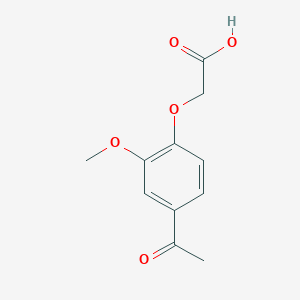
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)
